molecular formula C13H8BrCl2NO B5845782 (2-amino-5-bromophenyl)(2,4-dichlorophenyl)methanone CAS No. 6050-55-1

(2-amino-5-bromophenyl)(2,4-dichlorophenyl)methanone

Cat. No. B5845782
CAS RN: 6050-55-1
M. Wt: 345.0 g/mol
InChI Key: IQISTWFONYRJMS-UHFFFAOYSA-N
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Description

(2-amino-5-bromophenyl)(2,4-dichlorophenyl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the aryl ketone family and is known for its unique chemical properties.

Scientific Research Applications

(2-amino-5-bromophenyl)(2,4-dichlorophenyl)methanone has been studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. Additionally, it has been studied for its potential use as a fluorescent probe for detecting DNA damage.

Mechanism of Action

The mechanism of action of (2-amino-5-bromophenyl)(2,4-dichlorophenyl)methanone involves the inhibition of certain enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. Additionally, it has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
(2-amino-5-bromophenyl)(2,4-dichlorophenyl)methanone has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and to exhibit antitumor activity in various cancer cell lines. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using (2-amino-5-bromophenyl)(2,4-dichlorophenyl)methanone in lab experiments is its wide range of potential applications. It has been studied for its potential use in the treatment of various diseases and for its use as a fluorescent probe. However, one limitation of using this compound is its potential toxicity. It has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (2-amino-5-bromophenyl)(2,4-dichlorophenyl)methanone. One potential direction is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the use of (2-amino-5-bromophenyl)(2,4-dichlorophenyl)methanone as a fluorescent probe for detecting DNA damage warrants further investigation. Overall, the study of this compound has the potential to lead to new discoveries and advancements in various scientific fields.

Synthesis Methods

The synthesis of (2-amino-5-bromophenyl)(2,4-dichlorophenyl)methanone can be achieved through a multi-step process that involves the reaction of 2-amino-5-bromobenzophenone with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain the desired compound.

properties

IUPAC Name

(2-amino-5-bromophenyl)-(2,4-dichlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrCl2NO/c14-7-1-4-12(17)10(5-7)13(18)9-3-2-8(15)6-11(9)16/h1-6H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQISTWFONYRJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=C(C=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354558
Record name (2-amino-5-bromophenyl)(2,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6050-55-1
Record name (2-amino-5-bromophenyl)(2,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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